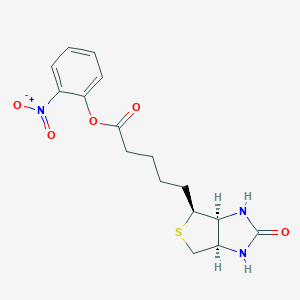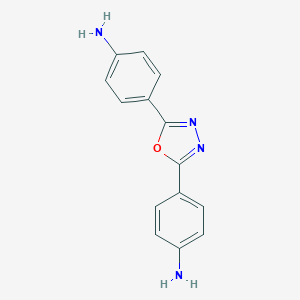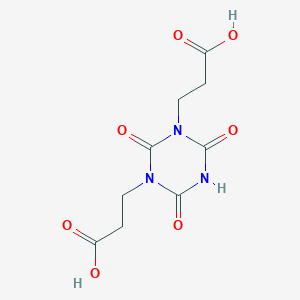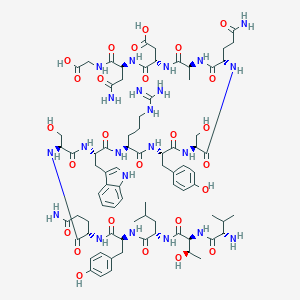
4,4'-Bis(hydroxymethyl)biphenyl
Übersicht
Beschreibung
4,4’-Bis(hydroxymethyl)biphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with each benzene ring bearing a hydroxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Bis(hydroxymethyl)biphenyl involves the reduction of 4,4’-biphenyldicarboxylic acid. This can be achieved using sodium borohydride in the presence of a Lewis acid and a suitable solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification through recrystallization .
Another method involves the reduction of 4,4’-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, and the product is purified by filtration and recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Bis(hydroxymethyl)biphenyl typically follows similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bis(hydroxymethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form 4,4’-bis(methyl)biphenyl.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4,4’-Biphenyldicarboxylic acid.
Reduction: 4,4’-Bis(methyl)biphenyl.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(hydroxymethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(hydroxymethyl)biphenyl involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
4,4’-Dimethylbiphenyl: Similar structure but with methyl groups instead of hydroxymethyl groups.
4,4’-Biphenyldicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Uniqueness: 4,4’-Bis(hydroxymethyl)biphenyl is unique due to the presence of hydroxymethyl groups, which provide specific reactivity and functionality. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Eigenschaften
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-12-5 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?
A1: Several methods are described in the research for synthesizing this compound:
- Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].
Q2: What factors influence the yield and purity of this compound during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?
A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of this compound []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].
Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of this compound?
A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)


![(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B160563.png)








